methyl 2-acetylpyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-7(9(12)13-2)4-3-5-10-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERJBSDTDTJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Acetylpyridine 3 Carboxylate
Direct Esterification Routes
The most straightforward approach to synthesizing methyl 2-acetylpyridine-3-carboxylate is through the direct esterification of its corresponding carboxylic acid, 2-acetylpyridine-3-carboxylic acid. This method focuses on the conversion of the carboxyl group to a methyl ester using methanol (B129727). The key variations in this approach lie in the choice of catalyst and reaction conditions to optimize yield and purity.
Catalytic Esterification Protocols
Traditional esterification of pyridine (B92270) carboxylic acids often employs strong acid catalysts to facilitate the reaction between the carboxylic acid and an alcohol. google.comrsc.orgrsc.org These protocols typically require heating under reflux to drive the equilibrium towards the ester product. google.com
One established method involves reacting the pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or an alkyl sulfonic acid. google.comgoogle.com The reaction is carried out at reflux temperatures, often with the use of a water-immiscible solvent like benzene (B151609) to continuously remove the water formed during the reaction via azeotropic distillation. google.com This removal of water is crucial for shifting the reaction equilibrium to favor the formation of the ester and achieve high yields. google.com
Table 1: Catalytic Esterification Protocols for Pyridine Carboxylic Acids
| Catalyst | Alcohol | Solvent | Conditions | Key Features | Source(s) |
|---|---|---|---|---|---|
| Sulfuric Acid / Alkyl Sulfonic Acid | Methanol | Benzene | Reflux (up to 20 hours) | Azeotropic removal of water using a water separator. | google.com |
| Strong Acid Salt of a Pyridine Carboxylic Acid Ester | Methanol | None (excess alcohol) | Reflux, then distillation | Product is distilled directly; catalytic residue is recycled. | google.com |
Mild Esterification Conditions
To circumvent the harsh conditions of strong acid catalysis, which may not be suitable for more sensitive substrates, milder esterification methods have been developed. wikipedia.org The Steglich esterification is a prominent example, valued for its mild conditions and broad applicability. wikipedia.orgnih.govorganic-chemistry.org
This method involves the use of a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature in an aprotic solvent like dichloromethane. wikipedia.orgorganic-chemistry.org The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species then readily reacts with the alcohol (methanol) to form the desired ester, this compound, while the DCC is consumed by water to form the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.orgorganic-chemistry.org The use of a catalytic amount of DMAP is crucial for accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.org
Table 2: Steglich Esterification - A Mild Protocol
| Reagents | Catalyst | Solvent | Temperature | Key Features | Source(s) |
|---|---|---|---|---|---|
| 2-Acetylpyridine-3-carboxylic acid, Methanol, DCC | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp. | High yields, suppresses side products, suitable for sensitive substrates, insoluble urea (B33335) byproduct is easily removed. | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |
Pyridine Ring Formation Strategies
An alternative to modifying a pre-formed pyridine is to construct the heterocyclic ring from acyclic precursors. This approach offers the advantage of introducing the desired acetyl and carboxylate functionalities during the ring-forming process.
Hantzsch-Type Pyridine Synthesis and Variants
The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org
For the asymmetric substitution pattern of this compound, a direct classical Hantzsch reaction is not feasible. However, variants of the Hantzsch synthesis can be employed. A plausible, albeit not explicitly documented, pathway would involve the condensation of two different β-carbonyl compounds. This modified approach could conceptually involve the reaction between:
Methyl acetoacetate (B1235776) (to provide the C3-carboxylate and C4).
A second carbonyl component like acetylacetone (B45752) (to provide the C2-acetyl group and C6-methyl).
An aldehyde (e.g., glyoxal (B1671930) or a derivative to furnish C5).
Ammonia or ammonium acetate (B1210297) as the nitrogen source.
The resulting dihydropyridine (B1217469) intermediate would then be oxidized to yield the aromatic pyridine ring. While this specific combination for the target molecule is a conceptual adaptation, the Hantzsch synthesis is well-known for its versatility in producing a wide array of substituted pyridines. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials. researchgate.net The Hantzsch synthesis is a primary example, but other MCRs are also applicable for pyridine synthesis. researchgate.netacs.org
One such approach involves the one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), a ketone (such as an acetophenone (B1666503) derivative), and ammonium acetate. acs.orgnih.gov By carefully selecting the starting materials, a diverse range of substituted pyridines can be accessed. To synthesize this compound, a hypothetical MCR could involve the reaction of a glyoxal derivative, methyl acetoacetate, an acetyl-containing building block, and ammonium acetate. Another strategy reported in the literature for synthesizing multi-substituted pyridines involves the reaction of ylidenemalononitriles with primary amines under mild, solvent-free conditions. nih.gov
A different, multi-step but related approach involves the conversion of 2-picolinic acid into 2-picolinoyl chloride, which is then reacted with a dialkyl malonate. google.comgoogle.com The resulting intermediate undergoes hydrolysis and decarboxylation to yield 2-acetylpyridine (B122185). google.comgoogle.com While this is not a one-pot synthesis of the final target ester, it demonstrates the construction of the acetyl group from a carboxylic acid precursor via a malonic ester intermediate.
Green Chemistry Synthetic Methodologies
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. wikipedia.orgnih.gov Several green approaches have been applied to multicomponent reactions for pyridine synthesis, aiming to reduce waste, avoid hazardous solvents, and lower energy consumption. wikipedia.orgacs.org
These green methodologies include:
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields in four-component pyridine syntheses. acs.orgnih.gov
Aqueous Solvents: The Hantzsch reaction has been successfully performed in water, sometimes using micelles, which eliminates the need for volatile organic solvents. wikipedia.org
Ultrasonic Irradiation: The application of ultrasound has been shown to promote the Hantzsch condensation, leading to high yields in aqueous media. wikipedia.org
Solvent-Free Conditions: Some Hantzsch reactions can be carried out under solvent-free conditions, often at room temperature, using catalysts like 'in situ' generated HCl, further enhancing the green credentials of the synthesis. organic-chemistry.org
These green techniques are broadly applicable to the MCRs used for pyridine ring formation and represent a significant advancement in the sustainable synthesis of these important heterocyclic compounds. wikipedia.orgacs.orgnih.gov
Transformations from Precursors
The creation of this compound can be envisioned by chemically altering simpler, more readily available pyridine compounds. These transformations rely on the inherent reactivity of the pyridine ring and its substituents, which can be manipulated to introduce the required acetyl and methoxycarbonyl groups at the C-2 and C-3 positions, respectively.
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives serve as valuable starting materials for the synthesis of 2-substituted pyridines. A well-established route to 2-acetylpyridine involves the conversion of picolinic acid into a more reactive intermediate, which is then treated with a methylating agent. google.comgoogle.com
A general, patented method for producing 2-acetylpyridine begins with the conversion of 2-picolinic acid into 2-picolinoyl chloride. google.comgoogle.com This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362) in an inert solvent. google.comgoogle.com The resulting acyl chloride is a reactive electrophile. In the patented process, this intermediate is reacted with a malonate ester, such as di-tert-butyl malonate, in the presence of a base and an inorganic salt catalyst. google.comgoogle.com The final step involves acidic hydrolysis and decarboxylation to yield 2-acetylpyridine. google.comgoogle.com
To adapt this methodology for the synthesis of this compound, one would need to start with a picolinic acid derivative that already contains a carboxyl group or a precursor at the 3-position, such as 3-(methoxycarbonyl)pyridine-2-carboxylic acid. The critical step would be the selective activation of the carboxylic acid at the 2-position, followed by a controlled reaction to form the ketone without affecting the ester at the 3-position. A plausible approach involves the reaction of the activated 2-position with a suitable methyl organometallic reagent. google.com
Table 1: Representative Conditions for 2-Acetylpyridine Synthesis from 2-Picolinic Acid This table is based on a patented method for a related compound and illustrates the types of reagents and conditions that could be adapted. google.comgoogle.com
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Duration |
| Acyl Chlorination | 2-Picolinic acid, Thionyl chloride, DMF (cat.) | Toluene | 60°C to reflux | 2-3 hours |
| Condensation | 2-Picolinoyl chloride, Di-tert-butyl malonate, Triethylamine, Calcium chloride (cat.) | Ethyl acetate | 55-65°C | 1-2 hours |
| Hydrolysis/Decarboxylation | Acetic acid, Sulfuric acid, Water | N/A | Reflux | 2-3 hours |
An alternative synthetic strategy involves starting with a pyridine ring that already possesses one of the desired functional groups, or a precursor thereof, and then introducing the second group. For instance, one could functionalize a 2-acetylpyridine analogue at the 3-position. However, direct electrophilic substitution on 2-acetylpyridine is challenging due to the deactivating nature of the acetyl group.
A more viable approach is the use of directed ortho metalation (DoM), a powerful technique for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgharvard.edu This method utilizes a directing metalation group (DMG) that coordinates to a strong lithium base (e.g., LDA or n-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.org
While the acetyl group itself is not a typical DMG, one could employ a precursor strategy. A prominent example from the literature demonstrates the successful metalation of 2-chloropyridine (B119429) at the C-3 position using lithium diisopropylamide (LDA). rsc.org The resulting 3-lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles. rsc.org To synthesize the target compound, this intermediate could be reacted with a carboxylating agent like dry carbon dioxide (followed by esterification) or directly with methyl chloroformate to install the methyl carboxylate group at C-3. The final step would involve converting the chloro group at C-2 into an acetyl group, for example, through a palladium-catalyzed cross-coupling reaction.
Table 2: Conditions for Directed Metalation of 2-Chloropyridine rsc.org
| Substrate | Base | Solvent(s) | Temperature | Electrophile (Example) | Product (Example) |
| 2-Chloropyridine | LDA | THF | -75°C | DMF | 2-Chloro-3-formylpyridine |
| 2-Chloropyridine | LDA | THF | -75°C | PhCN | 2-Chloro-3-benzoylpyridine |
Ring-construction or de novo synthesis methods offer excellent chemo- and regioselectivity by building the pyridine ring from acyclic precursors with the substituents already in the correct orientation. One of the most versatile modern methods for this is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction combines two alkyne molecules and a nitrile to form a substituted pyridine. nih.govacsgcipr.org The regioselectivity can often be controlled by the choice of catalyst and the electronic and steric properties of the substrates. nih.gov To assemble this compound, this reaction could theoretically employ acetylene, a nitrile bearing the acetyl group (e.g., pyruvonitrile), and an alkyne bearing the methoxycarbonyl group (e.g., methyl propiolate).
Another strategy involves the regioselective transformation of a pre-existing functional group on the pyridine ring. A practical synthesis of a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was achieved from 2,6-dichloro-3-trifluoromethylpyridine. nih.gov A key step in this synthesis was the conversion of the 3-trifluoromethyl group into a methoxycarbonyl group by treatment with sodium methoxide (B1231860) followed by acid hydrolysis, demonstrating a selective functional group interconversion at a specific position. nih.gov
Table 3: Conceptual Building Blocks for [2+2+2] Cycloaddition
| Target Substituent | Position | Required Precursor |
| Acetyl | C-2 | Pyruvonitrile (CH₃COCN) |
| Methoxycarbonyl | C-3 | Methyl propiolate (HC≡CCO₂Me) |
| Hydrogen | C-4, C-5, C-6 | Acetylene (HC≡CH) |
Purification and Isolation Techniques for Synthetic Products
Regardless of the synthetic route employed, the isolation and purification of the final product, this compound, is a critical step to ensure high purity. Standard laboratory techniques are employed, often in combination, to separate the target compound from unreacted starting materials, reagents, and reaction byproducts.
The initial work-up of the reaction mixture typically involves quenching the reaction, followed by neutralization with an acidic or basic aqueous solution. The crude product is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate or dichloromethane. google.comgoogle.com The organic layer is often washed sequentially with water, a dilute base like saturated sodium bicarbonate solution to remove acidic impurities, and finally with a saturated brine solution to aid in the removal of water. google.com
For further purification, chromatography is extensively used. Thin-layer chromatography (TLC) is a rapid method for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. google.com Preparative purification is commonly achieved using flash column chromatography, where the crude material is passed through a silica (B1680970) gel column with a solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate in heptane (B126788) or hexane. acs.org
Crystallization is another powerful purification technique, provided the product is a solid. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor). google.com The resulting crystals are then collected by filtration. acs.orgcdhfinechemical.com Common solvents for crystallization include ethanol (B145695), methanol, hexane, and mixtures such as ethanol/water. google.comacs.orgcdhfinechemical.com
After extraction or filtration, the purified compound in its organic solvent is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. google.com The final step is the removal of the solvent under reduced pressure using a rotary evaporator to yield the pure, isolated product. google.comgoogle.com
Table 4: Summary of Common Purification Techniques
| Technique | Purpose | Typical Reagents/Materials |
| Extraction | Isolate product from aqueous phase | Ethyl acetate, Dichloromethane, Water, Saturated NaHCO₃, Brine |
| Chromatography | Separate compounds based on polarity | Silica gel, Heptane/Ethyl acetate, TLC plates |
| Crystallization | Purify solid compounds from solution | Ethanol, Methanol, Hexane |
| Drying/Concentration | Remove residual water and solvent | Anhydrous Na₂SO₄, Rotary evaporator |
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Ester Functionality
The ester group (methyl carboxylate) at the C3 position of the pyridine (B92270) ring is susceptible to nucleophilic acyl substitution reactions.
The hydrolysis of the methyl ester in methyl 2-acetylpyridine-3-carboxylate to its corresponding carboxylic acid, 2-acetylpyridine-3-carboxylic acid, can be achieved under both acidic and alkaline conditions. pipzine-chem.com
Under basic conditions, using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, the reaction proceeds via saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. Basic hydrolysis is generally considered more facile as the carboxylate salt formed is deprotonated, driving the reaction to completion. pipzine-chem.com
Acid-catalyzed hydrolysis involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed after deprotonation. A patent describing the hydrolysis of a related compound, 2-pyridinecarboxylic acetic acid esters, under acidic conditions noted that a significant portion (around 80%) is converted to 2-pyridine carboxylic acid, indicating that the ester hydrolysis is a prominent reaction pathway. google.com
The kinetics of the hydrolysis are influenced by factors such as pH, temperature, and the solvent system used. For instance, in the basic hydrolysis of similar ureidothienyl carboxylic esters, the reaction outcome—whether hydrolysis of the ester or an alternative cyclization reaction occurs—was found to be highly dependent on the substitution pattern of the molecule. researchgate.net
Table 1: General Conditions for Ester Hydrolysis
| Condition | Reagents | Mechanism | Product |
| Alkaline | NaOH or KOH in H₂O/alcohol | Saponification (Nucleophilic Acyl Substitution) | Carboxylate Salt |
| Acidic | H₂SO₄ or HCl in H₂O | Acid-Catalyzed Nucleophilic Acyl Substitution | Carboxylic Acid |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester, 2-acetylpyridine-3-carboxylate-R', and methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification : This method typically employs an alkoxide base (e.g., sodium ethoxide in ethanol) that is the conjugate base of the alcohol being used for the exchange. The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate. The elimination of the original methoxide (B1231860) group yields the new ester. To drive the equilibrium towards the product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : In the presence of a strong acid (e.g., H₂SO₄), the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by the new alcohol. The reaction is reversible and is driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com
An instance of this reaction, termed alcoholysis, was observed serendipitously during an attempt to crystallize a more complex molecule in methanol. The methanol solvent acted as a nucleophile, displacing a larger group to form a methyl ester derivative, highlighting the feasibility of this transformation under mild conditions. nih.govresearchgate.net Various catalysts, including Lewis bases like cyclic amidines, have been shown to effectively promote transesterification reactions under mild temperatures. google.comorganic-chemistry.org
Transformations at the Acetyl Group
The acetyl group at the C2 position features a reactive carbonyl and acidic α-protons on its methyl group, making it a key site for carbon-carbon bond formation and functional group interconversion. nih.gov
The methyl protons of the acetyl group are acidic enough to be removed by a base, forming an enolate. This enolate can then participate in various condensation reactions.
Claisen-Schmidt Condensation : This is a type of crossed aldol (B89426) condensation between a ketone (in this case, the acetyl group of this compound) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde). wikipedia.org In the presence of a base (e.g., NaOH), the enolate of the acetylpyridine attacks the aldehyde, and the subsequent dehydration yields an α,β-unsaturated ketone, a chalcone-like structure. Studies on the condensation of 2-acetylpyridine (B122185) with 2-formylpyridine under Claisen-Schmidt conditions have shown that this reaction can sometimes lead to unexpected and more complex products through subsequent Michael additions and intramolecular aldol reactions. ichem.mdresearchgate.netresearchgate.net
Knoevenagel Condensation : This reaction involves the condensation of the acetyl group with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638) or even without a catalyst in certain solvent systems. wikipedia.orgnih.govresearchgate.net The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new C=C bond. wikipedia.org The Doebner modification of this reaction uses pyridine as a solvent and involves a nucleophile with a carboxylic acid group, which often leads to subsequent decarboxylation. organic-chemistry.org
The formation of an enolate from the acetyl group also allows for alkylation and arylation reactions at the α-carbon. By treating this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the α-proton can be selectively removed. The resulting enolate can then react with an alkyl halide (R-X) or an aryl halide in a nucleophilic substitution reaction to introduce a new alkyl or aryl group next to the carbonyl.
The acetyl group can undergo both oxidation and reduction to yield different functional groups.
Reduction : The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol, yielding methyl 2-(1-hydroxyethyl)pyridine-3-carboxylate. This transformation can be achieved using various reducing agents. For simple 2-acetylpyridine, biotransformation studies in rat liver have shown that the enantioselective reduction of the carbonyl group is a major metabolic pathway. nih.gov Chemical reductions using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common for this type of transformation. The choice of reagent is critical, as stronger reducing agents like LiAlH₄ could also reduce the ester functionality.
Oxidation : Oxidation of the acetyl group is less commonly described but could potentially be achieved using specific oxidizing agents. For example, a haloform reaction (using a base and halogen) could convert the acetyl group into a carboxylic acid, although this might also affect other parts of the molecule. More controlled oxidation methods would be required to transform the acetyl group into other functionalities like an α-keto ester.
Table 2: Summary of Transformations at the Acetyl Group
| Reaction Type | Reagents/Conditions | Functional Group Transformation |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Acetyl → α,β-Unsaturated Ketone |
| Knoevenagel Condensation | Active Methylene Compound, Base (e.g., Piperidine) | Acetyl → Substituted Alkene |
| Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Acetyl → α-Alkylated Ketone |
| Reduction | NaBH₄ or LiAlH₄ | Acetyl → Secondary Alcohol |
Reactivity of the Pyridine Nucleus
The chemical behavior of the pyridine ring in this compound is profoundly influenced by the interplay between the inherent electronic properties of the nitrogen heteroatom and the effects of the two electron-withdrawing substituents: the acetyl group at the C2 position and the methyl carboxylate group at the C3 position.
Electrophilic Aromatic Substitution (EAS) Potential
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring. quora.com This intrinsic property makes pyridine and its derivatives significantly less reactive towards electrophiles. quora.compearson.com The situation is exacerbated in this compound by the presence of the acetyl and methyl carboxylate groups. Both are potent deactivating, electron-withdrawing groups that further reduce the electron density of the aromatic system through inductive and resonance effects.
Consequently, the pyridine nucleus in this compound is exceptionally deactivated towards electrophilic aromatic substitution. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to proceed under normal or even moderately harsh conditions. libretexts.org The nitrogen atom itself can act as a nucleophile, reacting with electrophiles or the Lewis acid catalysts typically used in these reactions (e.g., AlCl₃), which would lead to the formation of a pyridinium (B92312) salt. libretexts.orgyoutube.com This would further intensify the deactivation of the ring, making substitution even more difficult. youtube.com
In the rare instances that electrophilic substitution occurs on a deactivated pyridine ring, it is directed to the 3-position (meta to the nitrogen). libretexts.org However, in this compound, this position is already occupied. Any potential substitution would have to occur at the C4, C5, or C6 positions. The deactivating influence of the nitrogen atom is strongest at the C2, C4, and C6 positions, and the two substituents further withdraw electron density, rendering all available positions electronically poor and thus resistant to electrophilic attack. The reactivity is expected to be even lower than that of nitrobenzene. youtube.com
| Reaction | Typical Reagents | Predicted Outcome for this compound |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Reaction not expected to occur. Extreme conditions would likely lead to degradation. |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Reaction not expected to occur. Catalyst would complex with the pyridine nitrogen. |
| Sulfonation | Fuming H₂SO₄ | Reaction not expected to occur. Protonation of nitrogen leads to extreme deactivation. youtube.com |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Not feasible. The nitrogen atom acts as a Lewis base and reacts with the AlCl₃ catalyst, deactivating the ring. libretexts.org |
Nucleophilic Aromatic Substitution (NAS) on Activated Systems
In stark contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. stackexchange.comyoutube.comyoutube.com The electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. stackexchange.commasterorganicchemistry.com This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org
In this compound, the acetyl and carboxylate groups strongly activate the ring for nucleophilic attack. For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be present at an activated position. While the parent molecule lacks such a group, its halogenated derivatives would be highly susceptible to NAS.
The most activated positions for nucleophilic attack are C2, C4, and C6.
Substitution at C2 or C6: A leaving group at the C2 or C6 position would be readily displaced by nucleophiles. The negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen and the oxygen atom of the C2-acetyl group, providing substantial stabilization.
Substitution at C4: A leaving group at the C4 position would also be highly reactive. The intermediate's negative charge is stabilized by delocalization onto the ring nitrogen and the substituents. Research on related compounds, such as methyl 3-nitropyridine-4-carboxylate, has shown that even a nitro group can act as a leaving group when attacked by nucleophiles like fluoride (B91410), demonstrating the high degree of activation in such systems. researchgate.net Similarly, SNAr reactions on 2-fluoropyridines are well-documented, highlighting the potential for functionalization at this position. nih.gov
| Nucleophile | Example Reagent | Potential Product |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOCH₃) | Methyl 2-acetyl-6-methoxypyridine-3-carboxylate |
| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | Methyl 2-acetyl-6-aminopyridine-3-carboxylate derivative |
| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 2-acetyl-6-(phenylthio)pyridine-3-carboxylate |
| Fluoride | Cesium fluoride (CsF) | Methyl 2-acetyl-6-fluoropyridine-3-carboxylate |
Ring-Opening and Ring-Transformation Reactions
The pyridine ring, especially when activated, can undergo cleavage and rearrangement reactions under the influence of potent nucleophiles. A key strategy to induce such reactivity is the formation of a pyridinium salt by N-alkylation or N-acylation. The resulting positive charge on the nitrogen atom makes the ring highly electrophilic and susceptible to ring-opening. acs.orgthieme-connect.com
If this compound were converted to an N-alkyl pyridinium salt, it would become a prime candidate for such transformations. The reaction of activated pyridinium salts with nucleophiles like primary or secondary amines can lead to the cleavage of the ring, a reaction famously demonstrated by Zincke and König. acs.org In this process, the nucleophile attacks the C2 position, leading to an electrocyclic ring-opening to form a dienal derivative, often called a Zincke aldehyde. acs.org
Furthermore, pyrylium (B1242799) salts are known synthetic intermediates that can be converted into a wide array of heterocyclic systems, including pyridinium salts, through reactions with various nucleophiles. nih.govorientjchem.orgresearchgate.net These pyridinium salts can then undergo subsequent transformations. It has been shown that pyrimidine (B1678525) rings can be converted into pyridines, illustrating the possibility of ring interconversions among nitrogen heterocycles. acs.orgwur.nl
For a pyridinium salt derived from this compound, attack by a strong nucleophile (e.g., hydroxide, cyanide, or certain carbanions) could initiate ring-opening between the N1-C2 or N1-C6 bond. The specific pathway and resulting products would depend on the nature of the nucleophile and the reaction conditions.
| Reaction Type | Nucleophile/Reagent | General Outcome |
|---|---|---|
| Zincke-type Ring Opening | Primary or Secondary Amines (e.g., Aniline, Piperidine) | Formation of an open-chain, highly functionalized glutaconaldehyde (B1235477) derivative (Zincke aldehyde). acs.org |
| Hydroxide-induced Opening | Strong base (e.g., NaOH, KOH) | Attack at C2 or C6 leading to an open-chain amino-aldehyde or ketone intermediate. |
| Degenerate Ring Transformation | Ammonia or Amidines | Potential for exchange of ring atoms, although less common for pyridines than for pyrimidines. wur.nl |
Derivatization Strategies and Analog Synthesis
Synthesis of Pyridine (B92270) Carboxamides from the Ester
The methyl ester group at the C-3 position of the pyridine ring is a prime site for modification, most commonly through conversion to pyridine carboxamides. This transformation is typically achieved via aminolysis, where the ester reacts with a primary or secondary amine, or with hydrazine (B178648), to yield the corresponding amide or hydrazide.
The direct reaction of methyl 2-acetylpyridine-3-carboxylate with an amine can be sluggish and may require elevated temperatures or catalytic activation. A more efficient and widely used method involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-acetylpyridine-3-carboxylic acid. This acid is then activated, for instance by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This highly reactive acid chloride is subsequently treated with a desired amine to form the target carboxamide with high efficiency.
Alternatively, peptide coupling reagents (e.g., HATU, HOBt, DCC) can be employed to directly couple the carboxylic acid with an amine, bypassing the need for the harsh conditions of acid chloride formation.
A key derivative in this class is the carboxylic acid hydrazide, formed by reacting the ester with hydrazine hydrate (B1144303) (H₂NNH₂), often in a refluxing alcoholic solvent like ethanol (B145695). nih.gov The resulting 2-acetylpyridine-3-carbohydrazide is a valuable intermediate itself, serving as a precursor for the synthesis of hydrazones, thiazolidinones, and other heterocyclic systems. nih.govresearchgate.net
Table 1: Examples of Amine Reactants for Carboxamide Synthesis
| Amine Reactant | Resulting Functional Group | Potential Application |
|---|---|---|
| Ammonia (B1221849) (NH₃) | Primary Amide (-CONH₂) | Building block |
| Alkyl/Aryl Amines (R-NH₂) | Secondary Amide (-CONH-R) | Modulation of lipophilicity |
| Hydrazine (H₂NNH₂) | Hydrazide (-CONHNH₂) | Intermediate for further heterocyclization |
| Amino Acids | Peptide-like conjugates | Bioisosteric replacement |
Formation of Imines and Schiff Bases from the Acetyl Group
The acetyl group's carbonyl function is a classic electrophilic site for nucleophilic addition reactions, most notably with primary amines to form imines (commonly known as Schiff bases). masterorganicchemistry.comlibretexts.org This condensation reaction involves the reaction of the ketone with a primary amine (R-NH₂) under acid-catalyzed conditions, resulting in the formation of a C=N double bond and the elimination of a water molecule. libretexts.org
The mechanism proceeds through the initial formation of a carbinolamine intermediate. libretexts.org Protonation of the carbinolamine's hydroxyl group facilitates its elimination as water, leading to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The reaction rate is highly pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.orgtu.edu.iq
This reaction is highly versatile, allowing for the introduction of a wide variety of substituents (aliphatic, aromatic, heterocyclic) onto the pyridine scaffold via the choice of the primary amine. The resulting imines are important not only as final products but also as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
Pyridine Thiosemicarbazone Analogues
A particularly significant class of imine derivatives is the thiosemicarbazones. These compounds are synthesized by the condensation of a carbonyl compound—in this case, the acetyl group of this compound—with thiosemicarbazide (B42300) or its N-substituted analogues. researchgate.netacs.org The reaction follows the general mechanism of imine formation.
The resulting methyl 2-(1-(thiosemicarbazono)ethyl)pyridine-3-carboxylate structure incorporates a tridentate ligand system (NNS) comprising the pyridine nitrogen, the imine nitrogen, and the thione sulfur. researchgate.net This NNS motif is renowned for its strong metal-chelating properties, particularly with transition metals like iron, copper, and zinc. researchgate.net The biological activity of thiosemicarbazones is often linked to their ability to bind essential metal ions within cells.
The synthesis can be readily performed by heating the parent ketone and thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. A wide range of thiosemicarbazone analogues can be generated by using N4-substituted thiosemicarbazides (e.g., where the terminal NH₂ group is mono- or di-substituted).
Table 2: Representative Thiosemicarbazone Structures
| Reactant | Resulting Structure |
|---|---|
| Thiosemicarbazide | Parent Thiosemicarbazone |
| N4-Methylthiosemicarbazide | N4-Methylthiosemicarbazone |
| N4-Phenylthiosemicarbazide | N4-Phenylthiosemicarbazone |
Construction of Fused Heterocyclic Systems
The functional groups of this compound serve as ideal starting points for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions often involve intramolecular cyclization, where both the acetyl and ester groups (or their derivatives) participate in ring formation.
The thieno[2,3-b]pyridine (B153569) framework is a prominent fused system found in several pharmacologically active compounds. The synthesis of this framework from this compound can be achieved through multi-step sequences. A common strategy is the Gewald reaction and related cyclizations.
One potential pathway involves the initial conversion of the acetyl group's methyl to a methylene (B1212753) halide, for example, via α-bromination using N-bromosuccinimide (NBS) or bromine in acetic acid, to yield methyl 2-(bromoacetyl)pyridine-3-carboxylate. researchgate.net This α-halo ketone can then react with a sulfur nucleophile, such as sodium thiomethoxide or thiourea. Subsequent intramolecular condensation, often base-catalyzed, between the sulfur nucleophile and the C-3 ester group would lead to the closure of the thiophene (B33073) ring, affording a thieno[2,3-b]pyridine derivative. researchgate.net Variations of this approach, using different sulfur reagents and cyclization conditions, allow for the synthesis of a diverse library of thienopyridines. mdpi.comabertay.ac.uk
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled novel routes to fused heterocycles. A notable example is the synthesis of pyridinylpyrrole derivatives from acetylpyridines. amazonaws.com In a reaction applicable to this compound, the acetyl group can undergo a palladium-catalyzed condensation with a methyleneaziridine. amazonaws.com
The proposed mechanism involves the oxidative addition of the methyleneaziridine to a Pd(0) catalyst, which then reacts with the enolate of the acetylpyridine. A subsequent intramolecular condensation between the nitrogen and the carbonyl group, followed by tautomerization, would yield the fused pyrrole (B145914) ring. amazonaws.com This method provides a direct route to construct a C-N bond and form the five-membered pyrrole ring fused to the pyridine core, demonstrating the power of transition metal catalysis in complex heterocycle synthesis.
Stereoselective and Enantioselective Derivatization
Introducing chirality into the molecule can be achieved through stereoselective reactions targeting either the acetyl group or the pyridine ring itself. The most direct approach is the enantioselective reduction of the ketone in the acetyl group to a secondary alcohol. This transformation creates a new stereocenter.
This reduction can be accomplished using a variety of chiral reducing agents or catalyst systems. For instance, asymmetric transfer hydrogenation using a ruthenium or rhodium catalyst with a chiral diamine ligand (e.g., Noyori-type catalysts) can convert the prochiral ketone into a chiral alcohol with high enantiomeric excess. Similarly, chiral borane (B79455) reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the enantioselective reduction of ketones.
Another avenue for introducing stereochemistry is through the dearomatization of the pyridine ring. mdpi.com While challenging, methods exist for the stereoselective addition of nucleophiles to pyridinium (B92312) salts. For this compound, activation of the pyridine ring (e.g., by N-acylation) followed by the addition of a nucleophile in the presence of a chiral ligand could potentially lead to enantioenriched dihydropyridine (B1217469) derivatives, which are valuable chiral building blocks for further synthesis. mdpi.com
Coordination Chemistry of Methyl 2 Acetylpyridine 3 Carboxylate and Its Ligand Analogs
Chelation Modes and Ligand Properties
Methyl 2-acetylpyridine-3-carboxylate and its analogs are notable for their flexible coordination behavior, primarily acting as bidentate or tridentate ligands. This adaptability allows for the formation of diverse metal complexes with varying geometries and properties.
In its most common coordination mode, this compound acts as a neutral N,O-bidentate ligand. It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group. This chelation forms a stable five-membered ring, a favorable arrangement in coordination chemistry.
This N,O-bidentate coordination has been observed in complexes with various transition metals. For instance, in complexes with Co(II), Ni(II), and Cd(II) nitrates, the 2-acetylpyridine (B122185) ligand coordinates in this manner. researchgate.net Similarly, Schiff bases derived from 2-acetylpyridine can also exhibit bidentate coordination. For example, 2-acetylpyridine-aminoguanidine has been shown to coordinate to Cd(II) in a bidentate fashion. bg.ac.rs
The formation of such complexes is influenced by several factors, including the nature of the metal ion, the counter-anion, and the solvent system used. The resulting complexes can feature different coordination numbers and geometries. For example, Co(II) and Ni(II) complexes with 2-acetylpyridine often adopt a six-coordinate, slightly distorted octahedral geometry, with the coordination sphere completed by other ligands like water molecules. researchgate.net In contrast, a Cd(II) complex with the same ligand can be eight-coordinate. researchgate.net
Derivatives of this compound can be designed to act as tridentate ligands. By modifying the acetyl or carboxylate groups, ligands with an additional donor atom can be synthesized. These tridentate ligands typically bind to a metal ion through the pyridine nitrogen, the acetyl oxygen, and a third donor site, leading to the formation of two fused chelate rings.
A common strategy to create tridentate ligands is through the condensation of the acetyl group with a molecule containing a suitable donor group, such as an amine, to form a Schiff base. For example, 2-acetylpyridine-salicyloylhydrazone acts as a deprotonated, tridentate ligand in complexes with copper and zinc. researchgate.net Thiosemicarbazones derived from 2-acetylpyridine are also well-known tridentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and the thione sulfur atom. unam.edu.narsc.org
These tridentate systems can stabilize various metal ions and lead to complexes with distinct geometries, often distorted octahedral or square pyramidal. rsc.orgmdpi.com The specific geometry is influenced by the steric and electronic properties of the ligand and the metal ion.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.
A wide range of transition metal complexes have been synthesized using 2-acetylpyridine and its derivatives. The synthesis generally involves mixing the ligand and a metal salt, such as a chloride, nitrate (B79036), or acetate (B1210297), in a solvent like ethanol (B145695) or methanol (B129727). unam.edu.najocpr.commdpi.com The reaction mixture is often heated to facilitate complex formation. mdpi.commdpi.com
The characterization of these complexes relies on several methods:
Elemental Analysis: To confirm the empirical formula of the complex. researchgate.netbg.ac.rs
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C=N) upon complexation. researchgate.netrsc.org
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. researchgate.netresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the oxidation state and geometry of the metal center. jocpr.comnih.gov
Conductivity Measurements: To determine the electrolytic nature of the complexes. bg.ac.rsnih.gov
Table 1: Examples of Synthesized Transition Metal Complexes with 2-Acetylpyridine Analogs
| Metal Ion | Ligand | Coordination Mode | Geometry | Reference(s) |
|---|---|---|---|---|
| Co(II) | 2-Acetylpyridine | N,O-Bidentate | Distorted Octahedral | researchgate.net |
| Ni(II) | 2-Acetylpyridine | N,O-Bidentate | Distorted Octahedral | researchgate.net |
| Cd(II) | 2-Acetylpyridine | N,O-Bidentate | Dodecahedral | researchgate.net |
| Cu(II) | 2-Acetylpyridine-salicyloylhydrazone | Tridentate | Not specified | researchgate.net |
| Zn(II) | 2-Acetylpyridine-salicyloylhydrazone | Tridentate | Not specified | researchgate.net |
| Cu(II) | 2-Acetylpyridine N(4)-phenylthiosemicarbazone | Tridentate | Square Planar/Octahedral | rsc.org |
| Co(II) | Pyridine-based macrocycle with pendant arms | Multidentate | Distorted Octahedral/Trigonal Prismatic | nih.govrsc.org |
The coordination chemistry of lanthanide(III) ions with ligands derived from this compound is also an area of interest, particularly due to the potential luminescent properties of the resulting complexes. gaacademy.org The synthesis of these complexes often involves the reaction of a lanthanide(III) salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. gaacademy.orgnih.govmdpi.com
Structural Elucidation of Metal Complexes via X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Numerous crystal structures of metal complexes with 2-acetylpyridine and its derivatives have been reported, revealing a rich diversity of coordination environments.
For instance, the X-ray structure of a Cd(II) complex with 2-acetylpyridine, [Cd(2-Acpy)₂(NO₃)₂], shows an eight-coordinate cadmium center with two bidentate N,O-chelating 2-acetylpyridine ligands and two bidentate nitrate anions, resulting in a dodecahedral coordination environment. researchgate.net In contrast, the structures of Co(2-Acpy)₂(H₂O)₂₂ and the analogous Ni(II) complex reveal a six-coordinate metal ion in a slightly distorted octahedral geometry. researchgate.net
The crystal structure of a dinuclear copper(II) complex with 2-acetylpyridine N(4)-phenylthiosemicarbazone, [Cu₂(L)₃]ClO₄, shows two different coordination geometries for the copper atoms: one is square planar and the other is octahedral. rsc.org The structure of a zinc(II) complex with 2-acetylpyridine-salicyloylhydrazone, [Zn(HL)₂], shows the ligand coordinating in a tridentate manner. researchgate.net
X-ray crystallography has also been crucial in understanding the structure of lanthanide complexes. For example, the structure of a dinuclear dysprosium(III) complex, [Dy₂(O₂CMe)₆(mepaoH)₂], where mepaoH is methyl 2-pyridyl ketoxime, has been determined, showing a complex bridging arrangement of acetate ligands. nih.gov
Table 2: Selected Crystallographic Data for Metal Complexes with 2-Acetylpyridine Analogs
| Complex | Crystal System | Space Group | Key Structural Features | Reference(s) |
|---|---|---|---|---|
| [Cd(2-Acpy)₂(NO₃)₂] | Monoclinic | C2/c | Eight-coordinate Cd(II), dodecahedral geometry | researchgate.net |
| Co(2-Acpy)₂(H₂O)₂₂ | Monoclinic | P2₁/c | Six-coordinate Co(II), distorted octahedral geometry | researchgate.net |
| [Cu₂(L)₃]ClO₄ (HL = 2-acetylpyridine N(4)-phenylthiosemicarbazone) | Not specified | Not specified | Binuclear, one square planar Cu(II) and one octahedral Cu(II) | rsc.org |
| [Dy₂(O₂CMe)₆(mepaoH)₂] | Triclinic | Pī | Dinuclear, nine-coordinate Dy(III) | nih.gov |
| [Cd₂Cl₆(HL)₂] (HL = 2-acetylpyridine-aminoguanidine) | Not specified | Not specified | Bidentate coordination of the Schiff base | bg.ac.rs |
Electronic Structure and Redox Properties of Complexes
The electronic structure and redox behavior of metal complexes are fundamental to understanding their reactivity, photophysical properties, and potential applications in areas such as catalysis and materials science. While specific detailed studies on complexes of this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be built by examining analogous pyridine-carboxylate and acetylpyridine-based ligand systems.
The electronic absorption spectra of transition metal complexes containing pyridine-carboxylate ligands are typically characterized by a combination of transitions. These include intra-ligand (IL) transitions, metal-to-ligand charge-transfer (MLCT) and ligand-to-metal charge-transfer (LMCT) bands, and d-d transitions. researchgate.netresearchgate.net The intra-ligand transitions, usually observed in the ultraviolet region, correspond to π→π* and n→π* electronic promotions within the aromatic pyridine ring and the carboxylate/acetyl moieties. For instance, in complexes with ligands related to pyridine-carboxylates, these high-energy bands are a common feature. researchgate.net
Upon coordination to a metal ion, the MLCT bands often appear in the visible region of the spectrum. These transitions involve the promotion of an electron from a metal-centered d-orbital to a low-lying π* orbital of the pyridine ligand. The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the specific substituents on the ligand. For example, the introduction of carboxyl groups on bipyridine ligands in Ru(II) complexes has been shown to stabilize the lowest unoccupied molecular orbitals (LUMOs) localized on the ligands, leading to a red-shift of the MLCT absorption bands. lanl.gov Conversely, deprotonation of these carboxyl groups can cause a blue shift. lanl.gov For complexes of this compound, the acetyl and carboxylate groups, being electron-withdrawing, would be expected to lower the energy of the ligand's π* orbitals, thus influencing the energy of MLCT transitions.
The d-d transitions, which involve the excitation of electrons between d-orbitals of the metal center, are typically weak and can sometimes be obscured by the more intense charge-transfer bands. researchgate.net The geometry of the complex dictates the splitting of the d-orbitals, and the analysis of these bands can provide insight into the coordination environment of the metal ion, such as octahedral or tetrahedral geometries. rsc.org
The redox properties of these complexes, often investigated by cyclic voltammetry (CV), reveal the accessibility of different oxidation states for the metal center and the potential redox activity of the ligand itself. nih.govanalis.com.my In many pyridine-carboxylate complexes, both metal-centered and ligand-centered redox processes are possible. nih.govmdpi.com For example, studies on iron complexes with an octadentate pyridine-carboxylate ligand have shown two irreversible two-electron reductions, suggesting that distinct redox-active units exist within a single tetranuclear complex. researchgate.net
Table 1: Representative Electrochemical Data for Analogous Pyridine-Carboxylate Complexes
| Complex/Ligand System | Redox Couple | Potential (V) vs. Ref. | Technique | Source |
|---|---|---|---|---|
| Tl(III) pyridine-2,6-dicarboxylate (B1240393) (C1) | E⁰ˊ | +0.109 vs. Ag/AgCl | CV | nih.gov |
| Tl(III) 4-hydroxy-pyridine-2,6-dicarboxylate (C2) | E⁰ˊ | -0.051 vs. Ag/AgCl | CV | nih.gov |
| Tl(III) pyridine-2,6-dicarboxylate (C3) | E⁰ˊ | +0.244 vs. Ag/AgCl | CV | nih.gov |
| [Fe₂(C₁₇H₂₈N₆)·4Cl] | Fe(II)/Fe(III) | Epa = -0.47, Epc = -0.67 | CV | analis.com.my |
| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Cu(I)/Cu(II) | Epa = +0.75, Epc = +0.03 | CV | analis.com.my |
| [Ni₂(C₁₇H₂₈N₆)·4Cl] | Ni(I)/Ni(II) | Epa = +0.71, Epc = +0.12 | CV | analis.com.my |
This table presents data from ligand systems analogous to this compound to illustrate typical redox behaviors.
Supramolecular Interactions in Crystal Structures of Complexes
Hydrogen bonding is a predominant feature in the crystal structures of pyridine-carboxylate complexes, especially when coordinated or lattice solvent molecules like water are present. The carboxylate oxygen atoms are effective hydrogen bond acceptors, readily interacting with hydrogen bond donors such as coordinated water molecules or amine groups on adjacent molecules. researchgate.net For example, in a zinc(II) complex with pyridine-2,5-dicarboxylate, strong hydrogen bonds between water molecules and carboxylate groups contribute to the formation of a 3D supramolecular framework. researchgate.net In related structures, intramolecular hydrogen bonds are also observed, which can enforce a specific conformation on the ligand. nih.gov A study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine revealed intermolecular C—H⋯O hydrogen bonds that link molecules into chains. nih.gov In complexes of this compound, both the carbonyl oxygen of the acetyl group and the ester oxygen atoms could participate in various C-H···O or O-H···O hydrogen bonds.
Aromatic π-π stacking is another significant interaction that governs the crystal packing of complexes containing pyridine rings. nih.gov This interaction occurs between the electron-rich π-systems of parallel or near-parallel aromatic rings of neighboring molecules. The centroid-to-centroid distances of these interactions are typically in the range of 3.4 to 3.8 Å. lanl.govresearchgate.net For instance, in silver(I) complexes with propane-1,3-diyl bis(pyridine-4-carboxylate), π-π stacking interactions between pyridine rings lead to the formation of ladder-like one-dimensional chains. researchgate.net Similarly, in copper(II) and zinc(II) complexes of pyridine-2,6-dicarboxylic acid N-oxide, π-π stacking interactions are key to extending discrete or 1D structures into 2D supramolecular networks. rsc.org The presence of both the pyridine ring and potentially other aromatic moieties in co-ligands would make π-π stacking a highly probable and influential feature in the crystal engineering of complexes with this compound.
In addition to conventional hydrogen bonds and π-π stacking, other weak interactions such as C-H···π and C-O···π interactions can further stabilize the crystal lattice. researchgate.netnih.gov The analysis of Hirshfeld surfaces is a powerful tool for visualizing and quantifying these varied intermolecular contacts within a crystal structure. nih.gov The combination of these directional and non-directional forces ultimately dictates the topology and properties of the solid-state material.
Table 2: Examples of Supramolecular Interactions in Analogous Crystal Structures
| Compound/Complex | Interaction Type | Key Distances/Features | Source |
|---|---|---|---|
| Ag(I) complex with propane-1,3-diyl bis(pyridine-4-carboxylate) | π-π stacking | Formation of ladder-like 1D chains | researchgate.net |
| Zn(II) complex with pyridine-2,5-dicarboxylate | π-π stacking | Centroid-centroid distances of 3.47 Å and 3.71 Å | researchgate.net |
| 4-acetylphenyl 2-[(3-chloro-2-methylphenyl)amino]nicotinate derivative | π-π stacking | Shortest centroid-centroid separation = 3.598 Å | lanl.gov |
| Zn(II) complex with pyridine-2,5-dicarboxylate | Hydrogen bonding | Strong H-bonds between water and carboxylate groups | researchgate.net |
| 2,4,6-trihydroxybenzoic acid complexes | Intramolecular H-bond | Between ortho-hydroxy and carboxylate groups | nih.gov |
| Methyl 1,3-benzoxazole-2-carboxylate | C-H···N & C-H···O | Characterizes the herringbone structure | nih.gov |
This table provides examples from analogous structures to illustrate the types of supramolecular interactions expected in complexes of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This approach is based on using the electron density to determine the properties of a system, offering a balance between accuracy and computational cost, which has made it a versatile tool in computational chemistry. wikipedia.org
A fundamental step in computational analysis is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum potential energy. stackexchange.comfiveable.me This procedure iteratively adjusts atomic positions to minimize the system's energy until convergence criteria, such as the forces on the atoms being close to zero, are met. stackexchange.comfiveable.me
The result of a successful geometry optimization is a stable molecular structure, from which critical data such as bond lengths, bond angles, and dihedral angles can be extracted. This optimized geometry provides the foundation for all subsequent property calculations, ensuring they are performed on the most energetically favorable conformation of the molecule. This process is crucial for understanding how a molecule's structure influences its behavior in chemical reactions. fiveable.me
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgossila.com These two orbitals are often called the "frontier orbitals." wikipedia.orgjoaquinbarroso.com The HOMO, being the highest-energy orbital containing electrons, is associated with the molecule's capacity to donate electrons (nucleophilicity). libretexts.orgyoutube.com Conversely, the LUMO is the lowest-energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a significant descriptor of a molecule's kinetic stability and chemical reactivity. ossila.com A large HOMO-LUMO gap generally indicates high stability and low reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. libretexts.org A small gap suggests that the molecule is more polarizable and more reactive. libretexts.org
Table 1: Significance of Frontier Molecular Orbital Parameters
| Parameter | Description | Chemical Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. youtube.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | Indicates kinetic stability, chemical reactivity, and optical excitability. A large gap implies high stability and low reactivity. wikipedia.orglibretexts.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. deeporigin.comwolfram.com An MEP map is plotted onto the molecule's electron density surface and color-coded to represent different values of electrostatic potential. wolfram.comuni-muenchen.de This map is a valuable tool for predicting a molecule's reactivity and interaction sites. uni-muenchen.de
The color scheme of an MEP map provides a guide to the molecule's electrophilic and nucleophilic regions. youtube.com Typically, red areas signify regions of negative electrostatic potential, which are electron-rich and thus prone to electrophilic attack. youtube.com Blue areas correspond to regions of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. youtube.com Green and yellow areas indicate regions of intermediate or near-zero potential. youtube.com MEP analysis is particularly useful in drug design for understanding how a ligand might interact with the electrostatic field of a biological target. deeporigin.com
Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors
| Color | Electrostatic Potential | Region Characteristics | Predicted Reactivity |
| Red | Most Negative | Electron-rich, high electron density. | Site for electrophilic attack. youtube.com |
| Orange / Yellow | Intermediate | Relatively neutral potential. | Less reactive sites. |
| Green | Near Zero | Neutral potential. | Generally unreactive. |
| Blue | Most Positive | Electron-deficient, partial positive charge. | Site for nucleophilic attack. youtube.com |
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. nih.gov Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy. nih.govnih.gov Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net
A crucial aspect of computational chemistry is the validation of these theoretical findings against experimental data. nih.gov When the predicted spectra show good agreement with the experimental spectra of a synthesized compound, it serves to confirm the molecular structure and validate the computational model used. nih.gov This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to model reaction mechanisms by exploring the potential energy surface that connects reactants and products. acs.orgsmu.edu This process involves identifying all stationary points, including intermediates and, most importantly, transition states. smu.edu
The transition state is a fleeting, high-energy structure that represents the point of no return along a reaction coordinate. mit.eduims.ac.jp Its structure is unstable and nearly impossible to observe experimentally. mit.edu Computational methods can locate and characterize this critical structure, allowing for the calculation of the activation energy—the energy barrier that must be overcome for the reaction to proceed. ims.ac.jp A lower activation energy corresponds to a faster reaction rate. Analyzing the transition state provides deep insights into the sequence of bond-breaking and bond-forming events that define the reaction mechanism. acs.org
Intermolecular Interaction Analysis in Solid State (e.g., Hydrogen Bonding, Pi-Stacking)
In the solid state, the arrangement of molecules into a crystal lattice is governed by a network of non-covalent intermolecular interactions. nih.gov Understanding these interactions is essential for crystal engineering, as they determine the crystal's structure, stability, and physical properties. researchgate.net
For a molecule like methyl 2-acetylpyridine-3-carboxylate, key interactions would include hydrogen bonding and π–π stacking. Hydrogen bonds can form between suitable donor and acceptor atoms within the molecule or with solvent molecules. π–π stacking interactions are attractive, non-covalent forces that occur between aromatic rings, such as the pyridine (B92270) ring in this compound. researchgate.net These stacking interactions, which can be face-to-face or offset, play a significant role in stabilizing the crystal packing. researchgate.net Analysis of these weak interactions provides a comprehensive picture of the supramolecular architecture in the crystalline phase. nih.govacs.org
Advanced Spectroscopic Characterization Techniques Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the carbon framework and the placement of protons can be unambiguously assigned.
While specific experimental spectra for methyl 2-acetylpyridine-3-carboxylate are not widely published, the expected chemical shifts (δ) in a solvent like CDCl₃ can be predicted based on the electronic environment of each nucleus. The pyridine (B92270) ring's nitrogen atom and the two carbonyl groups are strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons and carbons, moving them to a lower field (higher ppm).
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl and carboxylate groups, as well as for the three protons on the pyridine ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will feature signals for all nine carbon atoms in the molecule. The carbonyl carbons are characteristically found at the most downfield positions. The chemical shifts for carbons of similar 2-acetyl pyridine derivatives typically show the carbonyl carbon signal around 201-203 ppm. scielo.br
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound Please note: These are predicted values and may vary in experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Pyridine H-4 | ~8.1-8.3 | ~138-140 | Downfield due to proximity to two electron-withdrawing groups. |
| Pyridine H-5 | ~7.4-7.6 | ~125-127 | Influenced by the ring nitrogen and carbonyl groups. |
| Pyridine H-6 | ~8.7-8.9 | ~152-154 | Most downfield ring proton due to proximity to the nitrogen atom. |
| Acetyl CH₃ | ~2.6-2.8 | ~25-27 | Typical range for a methyl ketone. |
| Carboxylate OCH₃ | ~3.9-4.1 | ~52-54 | Typical range for a methyl ester. |
| Acetyl C=O | - | ~198-202 | Characteristic ketone carbonyl signal. |
| Carboxylate C=O | - | ~165-168 | Characteristic ester carbonyl signal. |
| Pyridine C-2 | - | ~150-153 | Carbon attached to the acetyl group. |
| Pyridine C-3 | - | ~130-133 | Carbon attached to the carboxylate group. |
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive proof of molecular structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This technique allows for the creation of a three-dimensional model of the molecule.
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, reveals the type of data that can be obtained. nih.gov For this related molecule, X-ray diffraction confirmed a near-planar conformation and detailed intramolecular hydrogen bonds and intermolecular π–π stacking interactions. nih.gov
Should a suitable single crystal of this compound be grown, X-ray diffraction would reveal:
The exact conformation of the molecule, including the orientation of the acetyl and carboxylate groups relative to the pyridine ring.
Precise bond lengths for all C-C, C-N, C=O, and C-O bonds.
The crystal packing arrangement, identifying any intermolecular forces like hydrogen bonds or π–π stacking that govern the solid-state structure.
Interactive Data Table: Typical Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Information Provided | Example from a Related Pyridine Derivative researchgate.net |
|---|---|---|
| Crystal System | The basic symmetry of the unit cell. | Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). | a = 8.12 Å, b = 9.65 Å, c = 16.48 Å |
| Bond Lengths | The distance between atomic nuclei. | C=O: ~1.2 Å; C-O: ~1.34 Å |
| Bond Angles | The angle between three connected atoms. | O-C-C: ~110-125° |
| Torsion Angles | The dihedral angle between planes defined by atoms, showing conformation. | Defines the planarity and substituent orientation. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, the most prominent features in the IR and Raman spectra would be the stretching vibrations of the two distinct carbonyl groups.
Ketone C=O Stretch: The acetyl group's carbonyl stretch is expected in the region of 1690-1715 cm⁻¹.
Ester C=O Stretch: The methyl carboxylate group's carbonyl stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹. The conjugation with the pyridine ring may shift this slightly.
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group will be present between 1100-1300 cm⁻¹.
Pyridine Ring Vibrations: Aromatic C=C and C=N stretching vibrations within the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies and compare them with experimental spectra, aiding in the definitive assignment of each band. researchgate.netresearchgate.net
Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2900-3000 | Medium |
| Ester C=O Stretch | 1735-1750 | Strong |
| Ketone C=O Stretch | 1690-1715 | Strong |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | Medium-Strong (multiple bands) |
| Ester C-O Stretch | 1100-1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol . biosynth.com
Upon electron impact ionization, a molecular ion peak ([M]⁺) would be expected at m/z = 179. The subsequent fragmentation would likely proceed via cleavage adjacent to the carbonyl groups (alpha-cleavage), which is a common pathway for both ketones and esters. libretexts.orglibretexts.org
Key predicted fragmentation pathways include:
Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond would result in a prominent acylium ion at m/z = 148.
Loss of the methyl radical (•CH₃): Alpha-cleavage at the acetyl group would produce an ion at m/z = 164.
Formation of the acetyl cation: Cleavage of the bond between the acetyl group and the pyridine ring would yield a characteristic peak at m/z = 43 ([CH₃CO]⁺).
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 179 | [C₉H₉NO₃]⁺ | Molecular Ion ([M]⁺) |
| 164 | [M - •CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 148 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester group. |
| 120 | [M - •COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.
For this compound, the spectrum is expected to be dominated by transitions associated with the conjugated π-system of the pyridine ring and the carbonyl groups.
π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands, likely in the 200-280 nm range.
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weaker absorption bands, typically appearing at longer wavelengths (>280 nm) than the π → π* transitions.
The specific λ(max) values and molar absorptivity (ε) coefficients would be influenced by the solvent polarity. The study of electronic transitions can be supported by theoretical calculations to understand the nature of the molecular orbitals involved. rsc.org
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) | Associated Functional Groups |
|---|---|---|---|
| π → π | ~220-280 nm | High ( > 10,000 M⁻¹cm⁻¹) | Pyridine Ring, C=O groups |
| n → π | > 280 nm | Low ( < 1,000 M⁻¹cm⁻¹) | C=O (ketone and ester), Pyridine N |
Structure Property Relationships
Influence of Substituents on Reactivity and Selectivity
The nature and position of substituents on the pyridine (B92270) ring profoundly affect the molecule's reactivity and the selectivity of its reactions. The carboxylate group at the 3-position, in particular, plays a significant role in directing the outcome of synthetic transformations.
In nucleophilic aromatic substitution reactions involving 2,6-dichloropyridines, the substituent at the 3-position can determine which chlorine atom is replaced. Studies have shown a notable difference in regioselectivity based on the electronic and steric nature of this substituent. For instance, when reacting with a nucleophile like 1-methylpiperazine, a 3-carboxylate or 3-amide substituent preferentially directs substitution to the 2-position. researchgate.net In contrast, electron-withdrawing groups like 3-cyano and 3-trifluoromethyl favor substitution at the 6-position. researchgate.net This directing effect highlights the influence of the ester group in methyl 2-acetylpyridine-3-carboxylate on its reactivity.
The choice of solvent can also work in concert with the substituent to alter selectivity. The regioselectivity for the 2-position can be predicted by the Kamlet–Taft equation, which correlates the outcome with solvent parameters like hydrogen-bond accepting ability (β). researchgate.net For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine shows a 16:1 selectivity for the 2-isomer in dichloromethane (a poor hydrogen-bond acceptor), which can be switched to a 2:1 selectivity for the 6-isomer in dimethyl sulfoxide (a strong hydrogen-bond acceptor). researchgate.net
Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines
| Substituent at 3-Position | Preferred Position of Substitution | Typical Ratio (6-isomer : 2-isomer) |
|---|---|---|
| -COOCH₃ (Carboxylate) | 2-position | 1 : 9 |
| -CONH₂ (Amide) | 2-position | 1 : 9 |
| -CN (Cyano) | 6-position | 9 : 1 |
| -CF₃ (Trifluoromethyl) | 6-position | 9 : 1 |
Correlation between Ligand Structure and Coordination Behavior
The specific arrangement of the pyridine nitrogen, the acetyl carbonyl oxygen, and the ester carbonyl oxygen allows this compound to function as a versatile ligand in coordination chemistry. It can coordinate with metal ions to form stable complexes, and its structure dictates the resulting geometry and properties of these coordination compounds.
The pyridine ring's nitrogen atom is an efficient nucleophilic center for binding to metal ions. mdpi.com Additionally, the carbonyl oxygen of the acetyl group can participate in chelation, creating a stable five-membered ring with a coordinated metal center. This bidentate N,O-coordination is a common feature for 2-acetylpyridine (B122185) and its derivatives, which are known to form stable complexes with various transition metals. researchgate.netrsc.org
The presence of the methyl carboxylate group at the 3-position introduces further possibilities. The carboxylate group itself is a well-known coordinating moiety, capable of binding to metal centers in various modes, including monodentate, bidentate chelating, or bridging. In coordination polymers, carboxylate groups can connect two metal atoms to form binuclear secondary building units (SBUs). mdpi.com Therefore, this compound could potentially act as a bridging ligand, linking multiple metal centers and facilitating the formation of polynuclear complexes or coordination polymers. The coordination can result in various geometries around the metal center, such as distorted octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. rsc.org
Potential Coordination Modes of this compound
| Coordinating Atoms | Coordination Mode | Potential Structure Type |
|---|---|---|
| Pyridine-N, Acetyl-O | Bidentate Chelating | Mononuclear Complex |
| Pyridine-N, Carboxylate-O | Bidentate Chelating | Mononuclear Complex |
| Pyridine-N (to M1), Carboxylate-O (to M2) | Monodentate Bridging | Polynuclear Complex / Coordination Polymer |
| Carboxylate Group (O,O') | Bidentate Bridging | Binuclear SBU in a Coordination Polymer |
Impact of Molecular Structure on Spectroscopic Signatures
The distinct functional groups of this compound give rise to characteristic signals in various spectroscopic analyses, which serve as a fingerprint for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the acetyl methyl protons, and a singlet for the ester methyl protons. The chemical shifts of the ring protons are influenced by the electronic effects of the acetyl and carboxylate substituents.
¹³C-NMR: The carbon spectrum would display unique resonances for the carbonyl carbons of the acetyl and ester groups (typically in the 160-200 ppm range), carbons of the pyridine ring, and the methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups. The C=O stretching vibration of the acetyl group and the ester group would appear as distinct, intense peaks, typically in the region of 1680-1750 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the pyridine ring would also be present at lower frequencies. Upon coordination to a metal ion, these C=O stretching frequencies are expected to shift to lower wavenumbers, indicating the involvement of the carbonyl oxygen in bonding.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the compound is characterized by absorptions in the UV region arising from π→π* and n→π* transitions within the pyridine ring and carbonyl groups. When complexed with metal ions, new absorption bands, such as ligand-to-metal charge transfer (LMCT) bands, may appear.
Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (179.17 g/mol ), and fragmentation patterns would reflect the loss of functional groups like the methyl, acetyl, or methoxycarbonyl moieties.
Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Signature / Feature | Typical Range |
|---|---|---|
| ¹H-NMR | Pyridine-H signals | δ 7.0-9.0 ppm |
| ¹H-NMR | Acetyl-CH₃ singlet | δ 2.5-2.8 ppm |
| ¹H-NMR | Ester-CH₃ singlet | δ 3.8-4.0 ppm |
| ¹³C-NMR | Carbonyl carbons (C=O) | δ 165-200 ppm |
| IR | C=O stretching (acetyl and ester) | 1680-1750 cm⁻¹ |
| IR | C=N / C=C stretching (pyridine) | 1400-1600 cm⁻¹ |
Relationship between Structural Features and Catalytic Performance
While direct catalytic applications of this compound itself are not extensively documented, its structural features strongly suggest its potential as a ligand in homogeneous catalysis. Pyridine-containing compounds and their metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. scielo.br
The ability of this molecule to act as a bidentate or tridentate ligand allows for the formation of well-defined, stable metal complexes. These complexes, featuring a transition metal center held in a specific coordination environment, can function as active catalysts. The electronic properties of the pyridine ring and substituents can be tuned to modulate the reactivity of the metal center, influencing the efficiency and selectivity of the catalytic process.
Metal complexes derived from 2-acetylpyridine and related ligands have shown promise in several catalytic fields:
Transfer Hydrogenation: Ruthenium and iridium complexes with pyridine-based ligands are effective catalysts for the transfer hydrogenation of carbonyl compounds. scielo.br
Polymerization and Oligomerization: The defined geometry of metal complexes with pyridine-containing ligands can control the stereochemistry and molecular weight of polymers. scielo.br
Atom Transfer Radical Polymerization (ATRP): Copper complexes with nitrogen-based ligands are cornerstone catalysts for ATRP, a powerful method for creating well-defined polymers. scielo.br
The combination of a pyridine donor site with carbonyl coordinating groups in this compound makes its metal complexes attractive candidates for investigation in these and other areas of catalysis.
Potential Catalytic Applications for Metal Complexes of this compound
| Catalytic Reaction | Relevant Metal Ions | Role of the Ligand |
|---|---|---|
| Asymmetric Synthesis | Ru, Rh, Ir | Creates a chiral environment around the metal center. |
| Transfer Hydrogenation | Ru, Ir | Stabilizes the active metal species and influences selectivity. |
| Atom Transfer Radical Polymerization (ATRP) | Cu | Controls the equilibrium between active and dormant polymer chains. |
| Oligomerization / Polymerization | Fe, Co, Ni | Dictates the geometry of the active site, influencing polymer structure. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and practical synthetic methodologies is a cornerstone of chemical advancement. For methyl 2-acetylpyridine-3-carboxylate, future research will likely focus on moving beyond traditional multi-step procedures which may involve substitution, oxidation, and esterification of pyridine (B92270) precursors. pipzine-chem.com While classical approaches such as the esterification of the parent carboxylic acid or the use of an acyl chloride intermediate are established for related compounds, they often present challenges in terms of yield and reaction conditions. pipzine-chem.com
Future investigations should prioritize the development of catalytic, high-yield processes. Drawing parallels from the synthesis of related acetylpyridines, gas-phase catalysis using heterogeneous catalysts, such as titanium dioxide supported on high-porosity alumina-silica, could offer a more efficient and selective alternative. google.comgoogle.com Research into novel catalytic systems could significantly improve the synthesis of the target molecule, reducing by-product formation and simplifying purification. google.com
Development of New Reactions and Transformations
The functional groups of this compound—the acetyl moiety, the methyl ester, and the pyridine ring—provide multiple sites for chemical modification. pipzine-chem.com Future research should aim to exploit this reactivity to construct complex molecular architectures. The acetyl group, for instance, is a prime candidate for further transformations. Analogous to related acetyl-pyridines, this group could be a key handle for synthesizing various fused heterocyclic systems, such as thiazoles or indolizines, through reactions like targeted bromination followed by cyclization. researchgate.net
Furthermore, the pyridine ring and its substituents can participate in various reactions including nucleophilic substitutions, redox reactions, and metal-catalyzed cross-couplings. pipzine-chem.com Exploring these transformations can lead to a diverse library of derivatives. For example, reactions at the methyl group of the acetyl moiety or direct functionalization of the pyridine ring could yield novel compounds with unique properties. pipzine-chem.commdpi.com The development of cyclization reactions using the compound's inherent functionality could provide streamlined access to polycyclic structures of potential interest in medicinal chemistry and materials science. pipzine-chem.com
Design of Advanced Functional Materials Based on the Compound
The incorporation of specific chemical moieties into polymers is a proven strategy for creating advanced materials with tailored properties. researchgate.netwiley.com this compound is a promising building block for this purpose. Future research should focus on integrating this compound into polymer main chains or as side-chain functionalities through targeted polymerization reactions. pipzine-chem.com
Introducing the pyridine-based structure of this compound is expected to endow materials with special characteristics, such as enhanced thermal stability, improved solubility in specific solvents, or unique optical and electrical properties. pipzine-chem.com A particularly promising avenue is the development of novel optoelectronic materials. Incorporating this moiety could potentially improve charge transport capabilities and photostability in organic electronic devices. pipzine-chem.com The design and synthesis of such functional polymers will be a key area of exploration.
Interdisciplinary Research with Related Fields (e.g., Green Chemistry, Catalysis)
The principles of green chemistry, which emphasize the reduction or elimination of hazardous substances, offer a guiding framework for future research. mdpi.com Applying these principles to the synthesis and application of this compound is a critical direction. This involves exploring syntheses in environmentally benign solvents or under solvent-free conditions, and utilizing recyclable, heterogeneous catalysts to improve sustainability. mdpi.com The development of high-efficiency, low-toxicity derivatives for applications such as agrochemicals also aligns with green chemistry goals. pipzine-chem.com
Catalysis is central to this interdisciplinary approach. Research should not only focus on discovering new catalysts for a more efficient synthesis of the compound itself but also on using catalysis to drive its subsequent transformations. pipzine-chem.comsemanticscholar.org The use of metal-catalyzed reactions to functionalize the pyridine ring is a known strategy for related compounds and warrants extensive investigation for this compound. pipzine-chem.com This synergy between green chemistry and catalysis will be instrumental in developing sustainable processes and applications for the compound.
Expanding Theoretical Understanding through Advanced Computational Models
While experimental work is crucial, it can be significantly accelerated and enhanced by theoretical studies. Future research should leverage advanced computational models, such as Density Functional Theory (DFT), to gain a deeper understanding of this compound at a molecular level. Although specific computational studies on this molecule are not yet prevalent, research on the crystal structures of analogous compounds demonstrates the power of analyzing molecular geometry, intramolecular hydrogen bonding, and intermolecular interactions like π–π stacking. researchgate.netnih.gov
Computational models can be employed to:
Predict Reactivity: Model reaction pathways for the transformations described in section 10.2, predicting the feasibility and regioselectivity of new reactions.
Elucidate Mechanisms: Investigate the mechanisms of catalytic cycles for both the synthesis of the compound and its subsequent functionalization.
Model Material Properties: Predict the electronic and optical properties of polymers incorporating the compound, aiding in the rational design of the advanced functional materials discussed in section 10.3.
Guide Catalyst Design: Simulate interactions between the molecule and potential catalysts to design more efficient and selective catalytic systems.
This theoretical approach will provide invaluable insights, enabling more targeted and efficient experimental investigations.
Summary of Future Research Directions
| Research Area | Focus | Potential Methodologies & Approaches |
| Novel Synthesis | Developing highly efficient and selective synthetic routes. | Gas-phase catalysis, heterogeneous catalysts (e.g., supported TiO₂), flow chemistry. google.comgoogle.com |
| New Transformations | Using the compound as a scaffold to build complex molecules. | Selective functionalization of the acetyl group, cyclization reactions, metal-catalyzed cross-coupling. pipzine-chem.comresearchgate.net |
| Functional Materials | Incorporating the compound into polymers for advanced applications. | Copolymerization, post-polymerization modification, synthesis of optoelectronic and thermally stable materials. pipzine-chem.com |
| Interdisciplinary Research | Applying principles from green chemistry and catalysis. | Use of green solvents, development of recyclable catalysts, solvent-free reaction conditions. pipzine-chem.commdpi.com |
| Computational Modeling | Gaining theoretical insight into structure, reactivity, and properties. | Density Functional Theory (DFT), molecular dynamics simulations, prediction of reaction mechanisms and electronic properties. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-acetylpyridine-3-carboxylate?
- Methodological Answer : The compound can be synthesized via diastereoselective methods involving cyclocondensation of substituted pyridine precursors. For example, analogous protocols for pyrrolidine carboxylates use α,β-unsaturated carbonyl intermediates and catalytic hydrogenation (e.g., PtO₂ or Pd/C) to reduce conjugated systems while preserving ester functionalities . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states to guide synthesis .
Q. Which spectroscopic methods are suitable for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for related triazolopyridine carboxylates . Elemental analysis should be performed to verify purity, especially when commercial sources lack analytical data .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) or preparative HPLC (≥95% purity) is effective. Membrane-based separation technologies (e.g., reverse osmosis) can enhance solvent recovery during large-scale purification .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Full or fractional factorial designs reduce experimental trials by systematically varying parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ design (three factors at two levels) identifies interactions between variables, enabling rapid optimization of yield and selectivity. Post-hoc ANOVA analysis validates significance .
Q. What computational approaches improve reaction design for pyridine carboxylate derivatives?
- Methodological Answer : Quantum mechanical calculations (DFT) model reaction pathways to predict activation energies and intermediates. ICReDD’s integrated workflow combines these calculations with machine learning to prioritize experimental conditions, reducing trial-and-error cycles. For instance, transition-state modeling for hydrogenation reactions minimizes side-product formation .
Q. How should researchers address contradictory spectral data during structural validation?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Scenario 1 : Discrepancies in NMR integration ratios may arise from dynamic equilibria (e.g., keto-enol tautomerism). Variable-temperature NMR or deuterium exchange experiments resolve this .
- Scenario 2 : Crystallographic data conflicting with mass spectrometry requires re-evaluating sample purity via HPLC and repeating X-ray diffraction under controlled humidity .
Q. What challenges arise in achieving diastereoselectivity during synthesis, and how are they mitigated?
- Methodological Answer : Steric and electronic effects influence diastereomeric ratios. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) enhance selectivity. For example, methyl 5-oxopyrrolidine-2-carboxylates achieve >90% diastereomeric excess via substrate-controlled cyclization .
Q. How does crystallographic analysis resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for confirming regiochemistry. For triazolopyridine derivatives, crystallography revealed non-planar conformations due to steric hindrance, guiding corrections to proposed DFT models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
